2-Bromo-6-chloro-4-fluorotoluene

Description

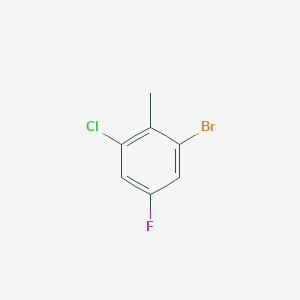

2-Bromo-6-chloro-4-fluorotoluene is a halogenated toluene derivative with the molecular formula C₇H₅BrClF and a molecular weight of 223.35 g/mol (calculated from atomic weights: C=12, H=1, Br=79.9, Cl=35.45, F=19). The compound features three substituents on the aromatic ring: a bromine atom at position 2, a chlorine atom at position 6, and a fluorine atom at position 2. This arrangement creates distinct electronic and steric effects, influencing its reactivity and physicochemical properties.

Its structural complexity makes it a candidate for applications in pharmaceuticals, agrochemicals, and materials science, particularly as an intermediate in synthesizing bioactive molecules or functional materials .

Properties

IUPAC Name |

1-bromo-3-chloro-5-fluoro-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADIZFWOXYXDVDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-6-chloro-4-fluorotoluene can be synthesized through several methods. One common approach involves the halogenation of toluene derivatives. For instance, starting with 2-bromotoluene, selective chlorination and fluorination can be achieved using appropriate reagents under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-4-fluorotoluene undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used to replace halogen atoms with hydroxyl or alkoxy groups.

Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid can introduce nitro or sulfonic groups into the benzene ring.

Coupling Reactions: Palladium catalysts and organoboron compounds are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield hydroxylated or alkoxylated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-6-chloro-4-fluorotoluene has several applications in scientific research:

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving halogenated aromatic compounds.

Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific receptors or enzymes.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Bromo-6-chloro-4-fluorotoluene exerts its effects depends on the specific application. In chemical reactions, the halogen atoms can act as leaving groups, facilitating various substitution and coupling reactions. The molecular targets and pathways involved are typically related to the functional groups introduced during these reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-bromo-6-chloro-4-fluorotoluene with structurally related halogenated toluenes and anilines, focusing on substituent positions, molecular properties, and reactivity.

Table 1: Comparative Analysis of Halogenated Toluene Derivatives

Structural and Electronic Effects

Substituent Positions :

- This compound exhibits meta- and para-directing halogens, influencing regioselectivity in further substitutions. The bromine (strong electron-withdrawing) and fluorine (moderate electron-withdrawing) create a polarized aromatic ring, enhancing reactivity toward nucleophilic attacks .

- 2-Chloro-4-bromo-5-fluorotoluene , a structural isomer, shows altered electronic effects due to the chlorine at position 2, which may hinder electrophilic substitutions compared to the target compound .

- Functional Group Variations: The nitro group in 4-bromo-2-fluoro-6-nitrotoluene significantly increases electron deficiency, making it more reactive in electrophilic aromatic substitution (EAS) but less stable under reducing conditions . Aniline derivatives (e.g., 2-bromo-4-fluoro-6-methylaniline) introduce an amino group, enabling reactions like diazotization, which are absent in toluene-based analogs .

Biological Activity

2-Bromo-6-chloro-4-fluorotoluene is a polyhalogenated aromatic compound with the molecular formula C₇H₄BrClF. Its structure features bromine, chlorine, and fluorine substituents, which significantly influence its chemical reactivity and potential biological activities. This article explores the biological activity of this compound, including its role in medicinal chemistry, interactions with biological systems, and its potential applications in drug development.

The presence of halogens in this compound contributes to its unique electronic properties. The electron-withdrawing nature of these substituents stabilizes negative charges during chemical reactions, making it a valuable intermediate in organic synthesis.

| Property | Value |

|---|---|

| Molecular Weight | 237.45 g/mol |

| Molecular Formula | C₇H₄BrClF |

| Appearance | Colorless to light yellow liquid |

Research indicates that this compound can modulate various biological pathways. It has been identified as a potential inhibitor of aldehyde dehydrogenase enzymes, which play a crucial role in metabolic processes. By binding to the active sites of these enzymes, the compound can alter metabolic pathways, potentially leading to therapeutic applications.

Case Studies and Research Findings

- Enzyme Inhibition : A study demonstrated that halogenated compounds similar to this compound could inhibit enzyme activity, impacting metabolic pathways related to drug metabolism and detoxification processes.

- Antimicrobial Properties : Compounds derived from this compound have shown antimicrobial properties in various studies. For instance, Schiff base compounds synthesized from this compound exhibited significant antibacterial activity against several pathogenic bacteria.

- Synthesis of Bioactive Compounds : The compound serves as an intermediate in synthesizing bioactive molecules, which are crucial for developing new pharmaceuticals. Its ability to participate in diverse chemical reactions allows for the creation of various derivatives with potential therapeutic benefits.

Toxicological Profile

The toxicological assessment of this compound indicates that it may pose risks if ingested or improperly handled. It has been classified as harmful if swallowed and may cause skin irritation . Therefore, safety precautions are necessary when handling this compound in laboratory settings.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds provides insights into its distinct properties.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Bromo-2-chloro-4-fluorobenzene | Bromine at position 1, chlorine at position 2 | Used as an intermediate for selective estrogen receptor degraders |

| 2-Bromo-5-fluorobenzaldehyde | Bromine at position 2, fluorine at position 5 | Involved in synthesizing indazole derivatives |

| 4-Bromo-3-chloroaniline | Bromine at position 4, chlorine at position 3 | Exhibits different reactivity due to amino group presence |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.